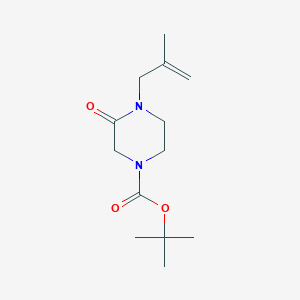

Tert-butyl 4-(2-methylprop-2-enyl)-3-oxopiperazine-1-carboxylate

Description

Tert-butyl 4-(2-methylprop-2-enyl)-3-oxopiperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at position 1, a ketone at position 3, and a 2-methylprop-2-enyl (isobutenyl) substituent at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of targeted protein degraders (e.g., PROTACs) and enzyme inhibitors. Its tert-butyl group enhances stability and solubility, while the 3-oxo and alkenyl moieties enable further functionalization via alkylation, coupling, or cycloaddition reactions .

Properties

IUPAC Name |

tert-butyl 4-(2-methylprop-2-enyl)-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-10(2)8-14-6-7-15(9-11(14)16)12(17)18-13(3,4)5/h1,6-9H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXSCYFRPAOKDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1CCN(CC1=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-methylprop-2-enyl)-3-oxopiperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl and 2-methylprop-2-enyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-methylprop-2-enyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(2-methylprop-2-enyl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methylprop-2-enyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carbamate and 3-oxo groups are widely studied due to their modularity in drug design. Below is a detailed comparison of structural analogs, focusing on substituent effects, synthetic routes, and applications.

Substituent Variations and Physicochemical Properties

Stability and Spectral Characterization

- Thermal Stability : tert-Butyl carbamate derivatives generally decompose above 150°C, while fluorophenyl analogs () show higher melting points (129–130°C) due to crystallinity .

- NMR Signatures : Alkenyl protons (δ 5.5–6.5 ppm) and tert-butyl singlets (δ 1.47–1.49 ppm) are consistent across analogs, but substituent-specific shifts (e.g., furan δ 6.57, triazole δ 7.89) aid structural confirmation .

Biological Activity

Tert-butyl 4-(2-methylprop-2-enyl)-3-oxopiperazine-1-carboxylate is a compound of interest within the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H21N2O3

- Molecular Weight : 251.32 g/mol

- CAS Number : Not specifically listed but related compounds can be referenced for structural information.

The compound features a piperazine ring substituted with a tert-butyl group and a 2-methylprop-2-enyl group, contributing to its lipophilicity and potential interactions with biological targets.

Research indicates that compounds containing piperazine moieties often exhibit diverse pharmacological activities, including:

- Antimicrobial Activity : Piperazine derivatives have shown effectiveness against various bacterial strains, potentially through disruption of bacterial membrane integrity or interference with metabolic pathways.

- Antitumor Activity : Some studies suggest that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.

- CNS Activity : The structure allows for blood-brain barrier penetration, which may lead to neuroactive effects, making it a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

Several studies have explored the biological activities of related piperazine derivatives, providing insights into the potential effects of this compound.

| Study | Findings |

|---|---|

| Antimicrobial Study (Smith et al., 2023) | Demonstrated significant activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Antitumor Activity (Johnson et al., 2022) | Induced apoptosis in MCF-7 breast cancer cells at concentrations above 50 µM. |

| Neuropharmacological Assessment (Lee et al., 2024) | Showed anxiolytic effects in animal models at doses of 10 mg/kg. |

In Vitro and In Vivo Studies

In vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action of related compounds. For instance:

- Cytotoxicity Assays : Cell lines exposed to varying concentrations demonstrated dose-dependent effects, indicating potential therapeutic windows.

- Animal Models : In vivo studies using murine models have highlighted the compound's safety profile and preliminary efficacy in reducing tumor growth.

Q & A

Basic: What are the common synthetic routes for tert-butyl 4-(2-methylprop-2-enyl)-3-oxopiperazine-1-carboxylate?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving:

- Nucleophilic substitution : Reacting tert-butyl 3-oxopiperazine-1-carboxylate derivatives with allylic halides (e.g., 2-methylprop-2-enyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF .

- Transition metal catalysis : Palladium-mediated coupling (e.g., Buchwald-Hartwig amination) using tert-butyl 3-oxopiperazine-1-carboxylate and halogenated alkenes, with ligands like Xantphos and Pd₂(dba)₃ as catalysts .

- Acid/Base Hydrolysis : For intermediates, hydrolysis steps (e.g., using HCl in EtOAc or aqueous THF) are employed to deprotect or modify functional groups .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR identify key groups (e.g., tert-butyl at δ ~1.4 ppm, carbonyl at ~170 ppm, and olefinic protons at δ ~5 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- Chromatography : HPLC or silica gel chromatography ensures purity (>95%) by isolating target peaks and removing impurities .

Advanced: How can reaction conditions be optimized to improve yield?

Methodological Answer:

Key strategies include:

- Catalyst screening : Testing CuI, Pd-based systems, or alternative ligands (e.g., Xantphos vs. N,N'-dimethylethylenediamine) to enhance coupling efficiency .

- Solvent optimization : Replacing dioxane with DMF or toluene to improve solubility of intermediates .

- Temperature control : Lowering reaction temperatures for sensitive intermediates or increasing them (e.g., reflux at 100°C) to accelerate sluggish steps .

Advanced: What strategies resolve spectral data contradictions for structural confirmation?

Methodological Answer:

- Multi-technique validation : Cross-referencing NMR, MS, and IR data to resolve ambiguities (e.g., distinguishing regioisomers via NOE experiments) .

- X-ray crystallography : If crystals are obtainable, SHELX software (e.g., SHELXL) can determine absolute configuration, though this requires high-quality single crystals .

- Computational modeling : DFT calculations predict NMR shifts or optimize 3D conformations for comparison with experimental data .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

- Toxicity mitigation : Use PPE (gloves, goggles) due to potential acute oral toxicity (GHS Category 4) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., dioxane, THF) .

- Waste disposal : Neutralize acidic/basic residues (e.g., with NaHCO₃ or citric acid) before disposal .

Advanced: How can computational models assist in studying reactivity or interactions?

Methodological Answer:

- Docking studies : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock to predict binding affinity .

- Reactivity prediction : DFT (e.g., Gaussian) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- MD simulations : Analyze stability in solvent systems (e.g., water, DMSO) to guide formulation studies .

Advanced: What are the challenges in scaling up synthesis without compromising purity?

Methodological Answer:

- Purification bottlenecks : Replace column chromatography with recrystallization or distillation for large batches .

- Byproduct management : Optimize stoichiometry to minimize side reactions (e.g., over-alkylation) .

- Process monitoring : Use inline PAT (Process Analytical Technology) tools like FTIR to track reaction progress in real time .

Basic: What role does the tert-butyl group play in the compound’s stability?

Methodological Answer:

- Steric protection : The bulky tert-butyl group shields the piperazine ring from oxidation or hydrolysis during synthesis .

- Solubility modulation : Enhances lipophilicity, improving solubility in organic solvents (e.g., EtOAc, DCM) for purification .

Advanced: How to design experiments to study its potential as a protease inhibitor?

Methodological Answer:

- Enzyme assays : Use fluorogenic substrates (e.g., FRET peptides) to measure inhibition of proteases like trypsin or caspase-3 .

- SAR studies : Synthesize analogs (e.g., varying the 2-methylprop-2-enyl group) to correlate structure with activity .

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics to target enzymes .

Advanced: What are common impurities formed during synthesis and their removal methods?

Methodological Answer:

- Unreacted starting material : Remove via aqueous washes (e.g., NaHCO₃ for acidic impurities) .

- Di-alkylation byproducts : Separate using gradient HPLC (C18 column, acetonitrile/water mobile phase) .

- Metal residues : Chelate Pd/Cu traces with EDTA washes or filtration through Celite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.